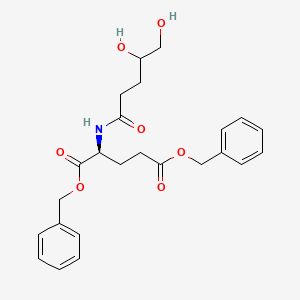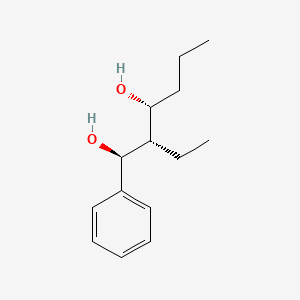![molecular formula C26H50O8Si2 B14186462 [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) CAS No. 838837-78-8](/img/structure/B14186462.png)
[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane): is a chemical compound known for its unique structure and properties. It is a type of silane compound that contains both phenylene and triethoxysilane groups, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) typically involves the reaction of 1,4-phenylenebis(methyleneoxypropane-3,1-diyl) with triethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to ensure high yield and purity. The process often includes steps such as purification and distillation to remove any impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also participate in reduction reactions, where it is reduced by reducing agents to form reduced products.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized silane derivatives, while reduction may produce reduced silane compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) is used as a precursor for the synthesis of various organosilicon compounds. It is also used in the development of new materials with unique properties.
Biology: In biological research, this compound is used in the modification of biomolecules and surfaces to enhance their properties and functionality. It is also used in the development of biosensors and diagnostic tools.
Medicine: In medicine, the compound is explored for its potential use in drug delivery systems and as a component in medical devices. Its unique structure allows for the modification of surfaces to improve biocompatibility and functionality.
Industry: In industrial applications, [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) is used in the production of coatings, adhesives, and sealants. It is also used in the development of advanced materials for various applications, including electronics and aerospace.
Wirkmechanismus
The mechanism of action of [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with other molecules, leading to the modification of their properties. This interaction can affect the stability, reactivity, and functionality of the target molecules, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(dimethoxysilane): Similar structure but with dimethoxysilane groups instead of triethoxysilane.
[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(trimethoxysilane): Similar structure but with trimethoxysilane groups instead of triethoxysilane.
Uniqueness: The uniqueness of [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) lies in its triethoxysilane groups, which provide distinct properties and reactivity compared to similar compounds with different silane groups. This makes it particularly useful in applications where specific reactivity and properties are required.
Eigenschaften
CAS-Nummer |
838837-78-8 |
|---|---|
Molekularformel |
C26H50O8Si2 |
Molekulargewicht |
546.8 g/mol |
IUPAC-Name |
triethoxy-[3-[[4-(3-triethoxysilylpropoxymethyl)phenyl]methoxy]propyl]silane |
InChI |
InChI=1S/C26H50O8Si2/c1-7-29-35(30-8-2,31-9-3)21-13-19-27-23-25-15-17-26(18-16-25)24-28-20-14-22-36(32-10-4,33-11-5)34-12-6/h15-18H,7-14,19-24H2,1-6H3 |
InChI-Schlüssel |
IIJCAYDRQJVRMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCOCC1=CC=C(C=C1)COCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


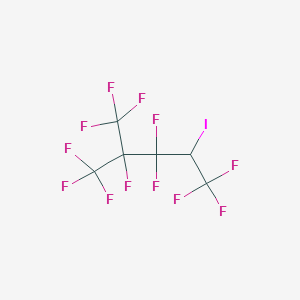
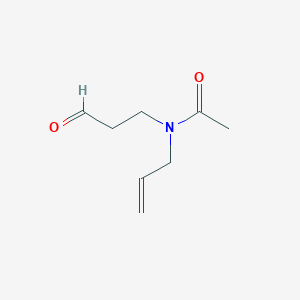
![2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol](/img/structure/B14186392.png)
![1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide](/img/structure/B14186399.png)
![1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]-](/img/structure/B14186407.png)
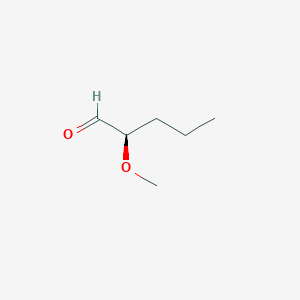
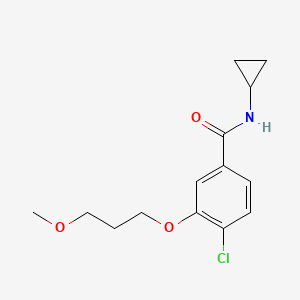
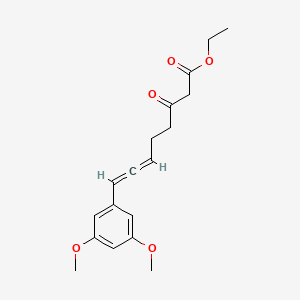
![N-[(4-Hydroxyphenyl)carbamoyl]docosanamide](/img/structure/B14186422.png)
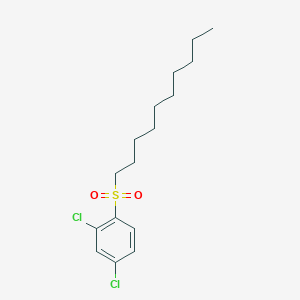
![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)
![4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]-](/img/structure/B14186457.png)
